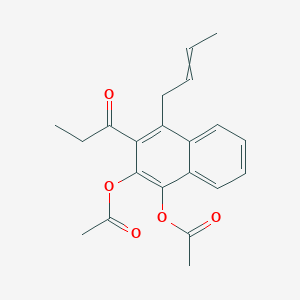
4-(But-2-en-1-yl)-3-propanoylnaphthalene-1,2-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(But-2-en-1-yl)-3-propanoylnaphthalene-1,2-diyl diacetate is an organic compound with a complex structure that includes a naphthalene core substituted with but-2-en-1-yl and propanoyl groups, and two acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-en-1-yl)-3-propanoylnaphthalene-1,2-diyl diacetate typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, which undergo a series of substitution and addition reactions to introduce the but-2-en-1-yl and propanoyl groups. The final step usually involves acetylation to introduce the acetate groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(But-2-en-1-yl)-3-propanoylnaphthalene-1,2-diyl diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert double bonds to single bonds or reduce other functional groups.
Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
4-(But-2-en-1-yl)-3-propanoylnaphthalene-1,2-diyl diacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials.
Mecanismo De Acción
The mechanism of action of 4-(But-2-en-1-yl)-3-propanoylnaphthalene-1,2-diyl diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthalene derivatives with different substituents, such as:
- 4-(But-2-en-1-yl)-3-propanoylnaphthalene-1,2-diyl diacetate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89510-22-5 |
|---|---|
Fórmula molecular |
C21H22O5 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(2-acetyloxy-4-but-2-enyl-3-propanoylnaphthalen-1-yl) acetate |
InChI |
InChI=1S/C21H22O5/c1-5-7-10-16-15-11-8-9-12-17(15)20(25-13(3)22)21(26-14(4)23)19(16)18(24)6-2/h5,7-9,11-12H,6,10H2,1-4H3 |
Clave InChI |
AGGZSRMPCWSKBQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C2=CC=CC=C2C(=C1OC(=O)C)OC(=O)C)CC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)


![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)

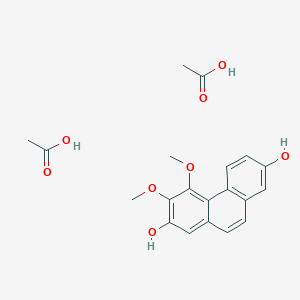
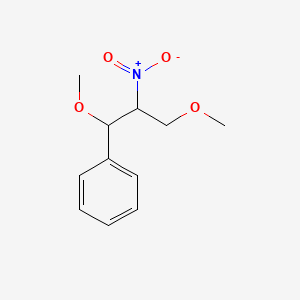
![1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)-](/img/structure/B14404131.png)
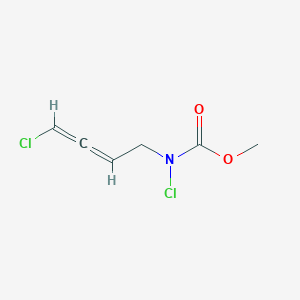

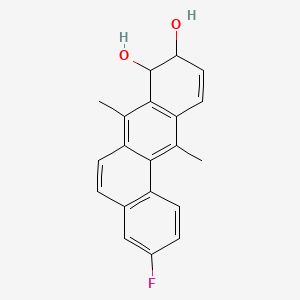
![1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14404157.png)
![(4S)-4-[2-(furan-3-yl)-2,2-bis(methylsulfanyl)ethyl]azetidin-2-one](/img/structure/B14404158.png)
